molecular formula C18H11F2N3O2S2 B2932291 2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-48-3

2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2932291
CAS No.: 863594-48-3
M. Wt: 403.42
InChI Key: IWYIWEUNCZKSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamide derivatives. It features a thiazolo[5,4-b]pyridine core, which is a bicyclic heterocycle containing sulfur and nitrogen atoms, and a difluoro-benzenesulfonamide group attached to a phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.

Biology

In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity, particularly those involving sulfonamide-sensitive enzymes.

Medicine

Industry

In industry, it can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of MLS-0305816.0001 is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

MLS-0305816.0001 interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality plays a crucial role in this inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .

Biochemical Pathways

By inhibiting PI3K, MLS-0305816.0001 affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer treatment .

Result of Action

The inhibition of PI3K by MLS-0305816.0001 can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive . This makes MLS-0305816.0001 a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of MLS-0305816.0001 can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties can be affected by factors such as the individual’s health status, genetic makeup, diet, and exposure to other drugs . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

Future Directions

Future research could focus on further exploring the pharmacological effects of this compound and similar thiazolo[5,4-b]pyridines, as well as developing efficient synthesis methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The thiazolo[5,4-b]pyridine core can be reduced to form thiazolo[5,4-b]pyridine derivatives with different functional groups.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Thiazolo[5,4-b]pyridine derivatives with reduced functional groups.

  • Substitution: : Substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives: : These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents.

  • Sulfonamide derivatives: : These compounds contain the sulfonamide group but have different aromatic or heterocyclic structures.

Uniqueness

2,5-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of the difluoro-benzenesulfonamide group and the thiazolo[5,4-b]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,5-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S2/c19-12-5-8-14(20)16(10-12)27(24,25)23-13-6-3-11(4-7-13)17-22-15-2-1-9-21-18(15)26-17/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYIWEUNCZKSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.